molecular formula C6H7NO3 B2990257 3-(Dimethylcarbamoyl)prop-2-ynoic acid CAS No. 1314937-25-1

3-(Dimethylcarbamoyl)prop-2-ynoic acid

Cat. No.: B2990257
CAS No.: 1314937-25-1
M. Wt: 141.126
InChI Key: SLWUNCBYKVARGK-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Starting from Propiolic Acid: One common synthetic route involves the reaction of propiolic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to avoid hydrolysis of the reactants.

  • From Propargyl Alcohol: Another method involves the conversion of propargyl alcohol to propargyl chloride, followed by reaction with dimethylcarbamoyl chloride to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can further improve yield and purity.

Types of Reactions:

  • Oxidation: 3-(Dimethylcarbamoyl)prop-2-ynoic acid can undergo oxidation reactions to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO_4) in an alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH_4) in ether.

  • Substitution: Various nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Propionic acid or its derivatives.

  • Reduction: Propargyl alcohol or aldehyde.

  • Substitution: Various substituted propiolic acids.

Scientific Research Applications

3-(Dimethylcarbamoyl)prop-2-ynoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Dimethylcarbamoyl)prop-2-ynoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

  • Propiolic Acid: The parent compound without the dimethylcarbamoyl group.

  • Dimethylcarbamoyl Chloride: A related compound used in the synthesis of 3-(Dimethylcarbamoyl)prop-2-ynoic acid.

  • Propargyl Alcohol: A precursor in the synthetic route of the compound.

Uniqueness: this compound is unique due to the presence of the dimethylcarbamoyl group, which imparts specific chemical properties and reactivity that are not present in the parent compound or related compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(dimethylamino)-4-oxobut-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-7(2)5(8)3-4-6(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWUNCBYKVARGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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